3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

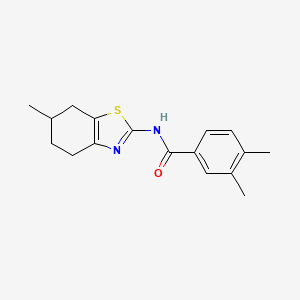

This compound features a 4,5,6,7-tetrahydro-1,3-benzothiazole core substituted with a methyl group at position 4. The benzamide moiety is attached to the thiazole nitrogen and includes 3,4-dimethyl substituents on the aromatic ring. Its molecular formula is C₁₇H₂₀N₂OS (calculated molecular weight: 300.42 g/mol).

Properties

IUPAC Name |

3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-10-4-7-14-15(8-10)21-17(18-14)19-16(20)13-6-5-11(2)12(3)9-13/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOQODNWQIOVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

In Vitro Studies

Recent research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 12.8 |

| HCT-116 | 18.3 |

These values indicate that the compound exhibits potent activity against liver and breast cancer cells, comparable to standard chemotherapeutic agents.

Case Study: Combination Therapy

A study investigated the efficacy of combining this compound with established chemotherapy drugs. The results showed enhanced cytotoxicity in combination treatments, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment.

Overview

The antimicrobial properties of 3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have been evaluated against various bacterial and fungal pathogens. Its structural features contribute to its ability to disrupt microbial cell functions.

Minimum Inhibitory Concentration (MIC)

Research has quantified the antimicrobial efficacy through MIC values:

| Microbe | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10.7 |

| Escherichia coli | 21.4 |

| Candida albicans | 15.0 |

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in cellular metabolism and replication processes:

- Topoisomerases : Critical for DNA replication.

- Kinases : Involved in signaling pathways that regulate cell growth and survival.

This inhibition can lead to reduced proliferation of cancer cells and improved efficacy against microbial pathogens.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in substituents or core heterocycles:

Key Observations:

Substituent Impact on Lipophilicity: The 3,4-dimethyl substitution in the target compound increases lipophilicity compared to the mono-methyl analogue (286.39 g/mol vs. Nitro and chloro groups in analogues introduce electron-withdrawing effects, which may alter electronic distribution and hydrogen-bonding capacity .

Core Heterocycle Differences :

- The benzodithiazine core in contains two sulfur atoms and a sulfone group, increasing polarity and oxidative stability compared to the tetrahydrobenzothiazole.

Biological Activity

3,4-Dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS No. 445015-62-3) is a compound of interest due to its potential biological activities. The molecular formula is C17H20N2OS, and it has a molecular weight of 300.4185 g/mol . This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activities

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial : Effective against various bacterial strains.

- Antifungal : Inhibitory effects on fungal pathogens.

- Anticancer : Cytotoxic activity against cancer cell lines, such as MCF-7 and HCT-116 .

- Anti-inflammatory : Potential to reduce inflammation markers in biological models.

- Antioxidant : Scavenging free radicals and reducing oxidative stress .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

A significant study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound. The findings indicated that:

- Cytotoxicity : The compound showed significant cytotoxicity against MCF-7 (human breast cancer) and HCT-116 (colorectal carcinoma) cell lines with IC50 values in the micromolar range.

- Mechanism of Action : The mechanism involved disruption of cellular processes leading to apoptosis in cancer cells. This suggests potential for further development as an anticancer agent .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HCT-116 | 15 | Disruption of cell cycle |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?

Answer:

The compound is typically synthesized via a condensation reaction between a substituted benzamide derivative and a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine precursor. A general protocol involves:

- Refluxing the benzamide intermediate (e.g., 3,4-dimethylbenzoyl chloride) with the heterocyclic amine in absolute ethanol or dichloromethane under catalytic acidic conditions (e.g., glacial acetic acid) .

- Purification via recrystallization or column chromatography.

Key optimization parameters include reaction time (4–6 hours), solvent polarity, and stoichiometric ratios to minimize side products like unreacted amines or hydrolyzed intermediates.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions on the benzamide and benzothiazole moieties. For example, methyl groups at positions 3 and 4 on the benzamide ring show distinct singlet peaks in ¹H NMR .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~355.2) and fragmentation patterns .

- X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced: How can researchers address contradictions in crystallographic data, such as unresolved enantiomeric purity or twinning?

Answer:

- Enantiomorph-Polarity Estimation: Use Flack’s x parameter (superior to Rogers’ η) to resolve centrosymmetric ambiguities in chiral crystals. This parameter is robust for structures with twin components .

- Twinning Analysis: SHELXD and SHELXE can model twinned datasets by refining fractional occupancy of twin domains. For example, simulated intensity data for tetrahydrobenzothiazole derivatives show improved convergence with x .

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Advanced: What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

Answer:

- Salt Formation: Introduce hydrochloride or trifluoroacetate salts via reaction with HCl or TFA, leveraging the amine group in the tetrahydrobenzothiazole ring .

- Prodrug Design: Esterify the benzamide carbonyl group (e.g., methyl or PEGylated esters) to enhance membrane permeability .

- Co-Crystallization: Use co-formers like succinic acid to modify crystal lattice energy and solubility .

Advanced: How can researchers reconcile conflicting biological activity data in different assay systems?

Answer:

- Assay-Specific Optimization: For P2X7 receptor antagonism (a reported target for benzothiazole derivatives), validate activity in both in vitro (HEK293 cells expressing human P2X7) and ex vivo (microglial ATP-induced IL-1β release) models .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, hepatic cytochrome P450-mediated oxidation of the methyl group could alter potency .

- Positive Controls: Compare with known standards (e.g., AZD9056 for P2X7) to calibrate assay conditions .

Basic: What are the documented biological targets or pathways associated with this compound?

Answer:

- Neuroinflammation Modulation: The tetrahydrobenzothiazole scaffold is linked to P2X7/NLRP3/caspase-1 pathway inhibition, relevant in microglial activation models of Alzheimer’s disease .

- Antimicrobial Activity: Analogous N-(benzothiazol-2-yl)benzamide derivatives exhibit activity against Bacillus spp., suggesting potential for structure-activity relationship (SAR) studies .

Advanced: What computational methods support the rational design of derivatives with enhanced target selectivity?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with the P2X7 receptor’s ATP-binding pocket, focusing on the benzamide’s hydrophobic interactions and the tetrahydrobenzothiazole’s hydrogen-bonding capacity .

- QSAR Modeling: Apply CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in inhibition assays .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 2–4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) .

- Degradation Pathways: Hydrolysis of the amide bond (pH-dependent) and oxidation of the tetrahydrobenzothiazole ring are common .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.